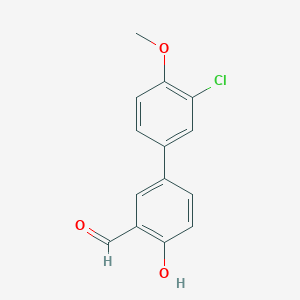
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (5-Cl-2-MFP-95) is a synthetic phenolic compound that has been used in numerous scientific research applications. Its unique chemical structure has enabled it to be utilized in many different areas of research, including biochemical and physiological studies.
Scientific Research Applications
5-Cl-2-MFP-95 has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress and inflammation on cells, as well as to investigate the effects of various drugs on cells. It has also been used to study the effects of various environmental pollutants on cells, as well as to investigate the effects of various chemicals on the immune system.
Mechanism of Action
The mechanism of action of 5-Cl-2-MFP-95 is not fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and other reactive oxygen species. It is also believed to have anti-inflammatory activity, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-Cl-2-MFP-95 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as to scavenge free radicals and other reactive oxygen species. In vivo studies have demonstrated that the compound can reduce oxidative stress and inflammation in cells, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
5-Cl-2-MFP-95 has several advantages for use in laboratory experiments. The compound is relatively stable and is easy to synthesize. It is also non-toxic and has low reactivity. However, the compound is also relatively expensive and has a relatively short shelf life.
Future Directions
There are several potential future directions for research involving 5-Cl-2-MFP-95. These include further investigation into the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the compound’s effects on various environmental pollutants, as well as its potential use as an antioxidant. Finally, further research could be conducted into the compound’s potential use in the development of new drugs and therapeutic agents.
Synthesis Methods
5-Cl-2-MFP-95 can be synthesized from 5-chloro-2-methoxyphenol and formaldehyde. In the first step, 5-chloro-2-methoxyphenol is reacted with formaldehyde in aqueous solution in the presence of a base to form the aryl aldehyde intermediate. This intermediate is then reacted with formaldehyde in aqueous solution in the presence of a base to form 5-Cl-2-MFP-95. The reaction is typically carried out at room temperature and is usually complete within 24 hours.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVYGGZSECOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685269 |
Source


|
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261930-39-5 |
Source


|
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)









